molecular formula C6H8Cl2O B3427183 6,6-Dichloro-5-hexen-2-one CAS No. 57054-18-9

6,6-Dichloro-5-hexen-2-one

Cat. No.: B3427183
CAS No.: 57054-18-9
M. Wt: 167.03 g/mol
InChI Key: KKWKHIIUKBXNEU-UHFFFAOYSA-N
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Description

6,6-Dichloro-5-hexen-2-one: is an organic compound with the molecular formula C6H8Cl2O . It is characterized by the presence of two chlorine atoms attached to the sixth carbon of a hexenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichloro-5-hexen-2-one typically involves the chlorination of 5-hexen-2-one. One common method is the reaction of 5-hexen-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6,6-Dichloro-5-hexen-2-one is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of herbicides, insecticides, and other functional materials.

Mechanism of Action

The mechanism of action of 6,6-Dichloro-5-hexen-2-one involves its ability to undergo various chemical transformations. The presence of chlorine atoms makes it a good electrophile, allowing it to react with nucleophiles in substitution reactions. Additionally, its double bond can participate in addition reactions, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of this compound are still under investigation. its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6,6-Dichloro-5-hexen-2-one is unique due to the presence of two chlorine atoms at the sixth carbon position. This structural feature imparts distinct reactivity, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

6,6-dichlorohex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O/c1-5(9)3-2-4-6(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKHIIUKBXNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57054-18-9
Record name 6,6-dichlorohex-5-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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